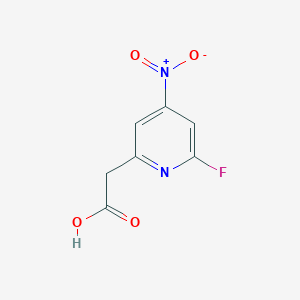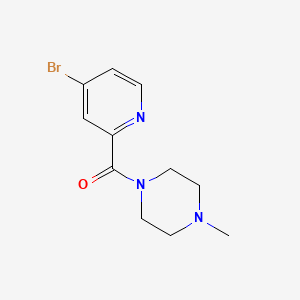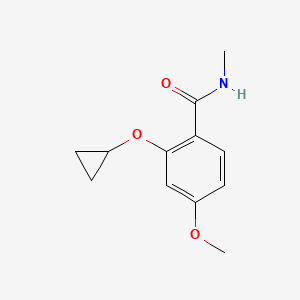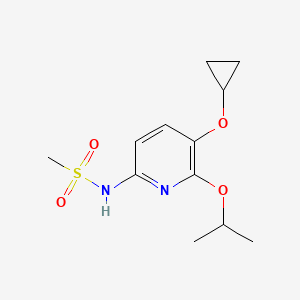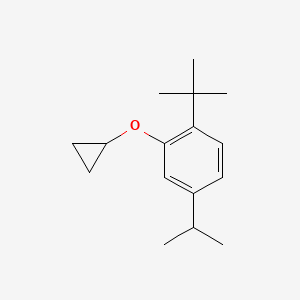
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 6th position, a chlorine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride typically involves multiple steps One common method starts with the chlorination of 6-(Benzyloxy)pyridine to introduce the chlorine atom at the 4th position
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound can undergo nucleophilic substitution reactions, where the chloride is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition.
Comparación Con Compuestos Similares
6-(Benzyloxy)-4-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
4-Chloropyridine-2-sulfonyl chloride: Lacks the benzyloxy group, which affects its solubility and reactivity.
6-(Benzyloxy)-2-sulfonyl chloride: Lacks the chlorine atom at the 4th position, altering its electronic properties.
Uniqueness: 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride is unique due to the combination of functional groups that provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H9Cl2NO3S |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
4-chloro-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-6-11(15-12(7-10)19(14,16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
YZCOAUZNFJJRHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




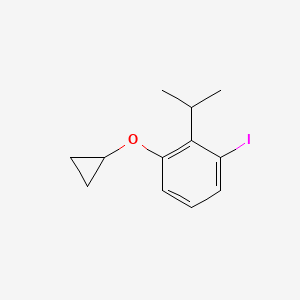
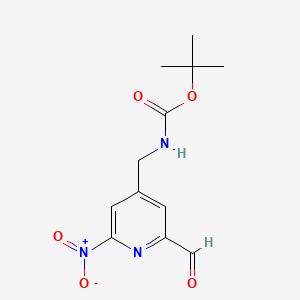

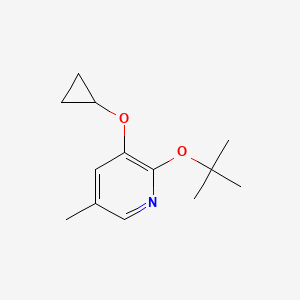
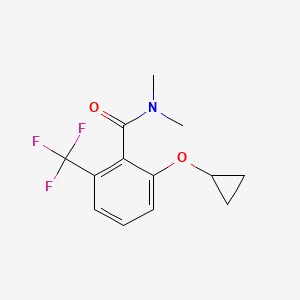

![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
